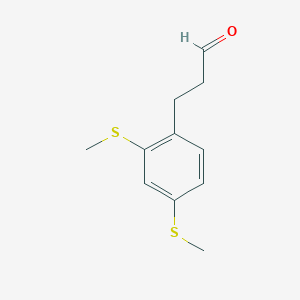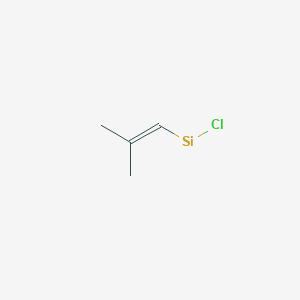
3-hydroxy-2,3-dihydro-1H-pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2,3-dihydro-1H-pyridin-6-one: is a heterocyclic organic compound with the molecular formula C5H7NO2 It is a derivative of pyridinone and is characterized by the presence of a hydroxyl group at the 3rd position and a dihydro structure at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridone with formaldehyde and a reducing agent can yield the desired compound. Another method involves the use of multi-component reactions (MCRs) where arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid are used as starting reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 3-hydroxy-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with carbonyl groups, while reduction can produce alcohols or amines.
科学研究应用
3-hydroxy-2,3-dihydro-1H-pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, such as enzyme inhibition or activation, leading to its observed effects .
相似化合物的比较
- 2,3-dihydro-4H-pyran-4-one
- 3-hydroxy-2-pyridone
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 3-hydroxy-2,3-dihydro-1H-pyridin-6-one is unique due to its specific structural features, such as the hydroxyl group at the 3rd position and the dihydro structureCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
属性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC 名称 |
3-hydroxy-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-2,4,7H,3H2,(H,6,8) |
InChI 键 |
OJUNZJSEHXGBLM-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)




![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)


![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)

![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14787381.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
